2-Methyl-4-oxopentanedioic acid
Description
2-Methyl-4-oxopentanedioic acid (CAS: 55601-64-4; HMDB0039447) is a dicarboxylic acid with the molecular formula C₆H₈O₅ and a molecular weight of 160.0372 g/mol . It is also known as 2-methyl-4-oxoglutaric acid, featuring two carboxylic acid groups and a ketone at the fourth carbon position . This compound is naturally occurring in plants such as Lilium regale and Tamarindus indica, where it is isolated and structurally characterized . In dairy cows, it has been identified as a metabolite exclusive to milk, suggesting a role in lactation-related biochemical pathways .
Properties
CAS No. |
55601-64-4 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2-methyl-4-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O5/c1-3(5(8)9)2-4(7)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
AVSMSTWODLACGT-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2-Methyl-4-oxopentanedioic acid and related compounds:
Physicochemical and Metabolic Differences
- Acidity and Solubility: The presence of two carboxylic groups in this compound increases its acidity compared to monocarboxylic analogs like 4-Methyl-2-oxopentanoic acid. This structural difference also reduces its solubility in nonpolar solvents .
- Metabolic Pathways: this compound is linked to plant secondary metabolism and lactation , whereas 4-Methyl-2-oxopentanoic acid (a branched-chain keto acid) is involved in mitochondrial leucine catabolism. Elevated levels of the latter are associated with metabolic disorders like maple syrup urine disease . 2-Methylene-4-oxopentanedioic acid, identified in honey peaches, is implicated in fruit softening via oxidative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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